Ecgonidine ethyl ester

Description

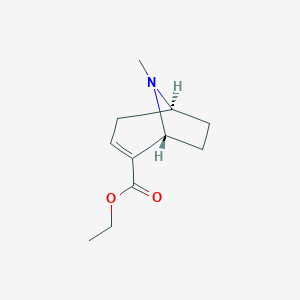

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-3-14-11(13)9-6-4-8-5-7-10(9)12(8)2/h6,8,10H,3-5,7H2,1-2H3/t8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQKCHQJQNRNHW-PSASIEDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CCC2CCC1N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC[C@@H]2CC[C@H]1N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101310346 | |

| Record name | Anhydroecgonine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73045-45-1 | |

| Record name | Anhydroecgonine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73045-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anhydroecgonine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid, 8-methyl-, ethyl ester, (1R,5S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Anhydroecgonine ethyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK68KDX4WF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Formation Pathways of Ecgonidine Ethyl Ester

Enzymatic and Chemical Formation in Biological Systems

Formation from Anhydroecgonine (B8767336) Methyl Ester (AEME) via Hydrolysis in the Presence of Ethanol (B145695)

Ecgonidine (B1247834) ethyl ester can be formed in the body when anhydroecgonine methyl ester (AEME) undergoes hydrolysis in the presence of ethanol. nih.gov AEME is a primary pyrolysis product of cocaine, meaning it is formed when cocaine is heated to high temperatures, such as during the smoking of "crack" cocaine. nih.govresearchgate.net If ethanol is also present in the body, it can participate in a transesterification reaction with AEME. nih.govwvu.edu In this reaction, the methyl ester group of AEME is replaced by an ethyl ester group, resulting in the formation of ecgonidine ethyl ester. nih.gov

This metabolic pathway is significant because the presence of this compound in biological samples can serve as a biomarker for the concurrent use of smoked cocaine and alcohol. nih.gov

Role of Human Carboxylesterase Type 1 (hCE1) in Formation

The enzymatic conversion of AEME to this compound is catalyzed by human carboxylesterase type 1 (hCE1). nih.gov Carboxylesterases are a family of enzymes that are crucial for the metabolism of a wide variety of compounds containing ester functional groups. nih.govamericanpharmaceuticalreview.com hCE1, which is highly expressed in the liver, is responsible for the hydrolysis of many drugs and other foreign compounds (xenobiotics). nih.govuniprot.org

In the context of cocaine metabolism, hCE1 plays a dual role. It is involved in the hydrolysis of cocaine itself to its metabolite benzoylecgonine (B1201016). nih.govuniprot.org Furthermore, hCE1 facilitates the transesterification of AEME with ethanol to form this compound. nih.gov This enzymatic action highlights the liver's central role in processing both cocaine and its pyrolysis products, as well as the influence of co-ingested substances like ethanol on these metabolic pathways. The active site of hCE1 contains both rigid and flexible pockets, which explains its ability to act on a variety of substrates. nih.gov

Laboratory Synthesis Methodologies

Esterification of Ecgonine (B8798807) with Ethanol

One of the primary laboratory methods for synthesizing this compound is through the esterification of ecgonine with ethanol. Ecgonine, a core structural component of cocaine, can be obtained through the hydrolysis of cocaine. google.com In this synthesis, ecgonine is reacted with ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions (heating the mixture to its boiling point and condensing the vapors back into the reaction vessel) to drive the reaction to completion. The resulting this compound can then be isolated and purified through techniques like distillation or recrystallization.

Table 1: Parameters for Esterification of Ecgonine with Ethanol

| Parameter | Value/Detail |

|---|---|

| Starting Material | Ecgonine |

| Reagent | Ethanol |

| Catalyst | Sulfuric acid (H₂SO₄) |

| Reaction Conditions | Reflux (70-80°C) |

| Molar Ratio (Acid:Alcohol) | 1.1:1 to 2.0:1 |

Conversion from Anhydroecgonine

This compound can also be synthesized from anhydroecgonine. researchgate.net Anhydroecgonine, also known as ecgonidine, is a dehydrated form of ecgonine. researchgate.net The synthesis involves the reaction of anhydroecgonine with an ethylating agent in the presence of a suitable catalyst. While specific details of this conversion are less commonly documented in readily available literature, it represents another potential pathway for the laboratory preparation of this compound.

Catalytic Hydrogenation Approaches from Anhydroecgonine Ethyl Ester

A method for the synthesis of this compound involves the catalytic hydrogenation of anhydroecgonine ethyl ester. sciencemadness.org In this process, a solution of anhydroecgonine ethyl ester in a solvent like ethanol is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). sciencemadness.org The catalyst facilitates the addition of hydrogen across the double bond in the anhydroecgonine ethyl ester molecule, leading to the formation of this compound. This method offers a route to produce the saturated tropane (B1204802) ring structure characteristic of ecgonidine from an unsaturated precursor.

Role As a Biomarker in Biological Systems

Indicative of Concomitant Cocaine and Ethanol (B145695) Use

The formation of ecgonidine (B1247834) ethyl ester in the body is a direct indicator of the simultaneous consumption of cocaine and ethanol. When cocaine is smoked, it undergoes thermal degradation to produce methylecgonidine (B1201409) (AEME). nih.govwikipedia.org If ethanol is also present in the system, AEME can be metabolized by the enzyme human carboxylesterase 1 (hCE1) into ecgonidine ethyl ester. nih.govresearch-solution.com Therefore, the detection of EDEE in biological matrices such as urine is a specific marker for the co-ingestion of "crack" cocaine and alcohol. nih.govdntb.gov.ua

Studies have shown that in a population of cocaine-positive individuals, a significant portion also tests positive for ethanol-related metabolites like cocaethylene (B1209957) and ecgonine (B8798807) ethyl ester. nih.gov The presence of these unique metabolites confirms the recent concurrent use of both substances. nih.gov The detection of EDEE, in particular, points towards the specific combination of smoked cocaine and alcohol. nih.govmdpi.com

Association with Smoked Cocaine (Crack) Co-Abuse

This compound is specifically linked to the smoking of cocaine, commonly known as "crack." The high temperatures involved in smoking cocaine cause the pyrolysis of cocaine into AEME. nih.govwikipedia.orgoup.com The subsequent interaction of AEME with ethanol leads to the formation of EDEE. nih.govresearch-solution.com This makes EDEE a valuable biomarker for identifying "crack" use in conjunction with alcohol consumption. nih.govmdpi.com

The presence of AEME and its primary metabolite, ecgonidine (ED), are themselves considered biomarkers for "crack" use. nih.govoup.comnih.gov However, the additional detection of EDEE provides more specific information, confirming not only the route of administration (smoking) but also the simultaneous use of ethanol. nih.govnih.gov This is forensically significant as it helps to build a more detailed picture of an individual's substance use patterns.

Comparative Analysis with Other Ethanol-Related Cocaine Metabolites

This compound is one of several metabolites formed when cocaine and ethanol are used together. A comparative analysis with other key ethanol-related cocaine metabolites helps to understand its unique role as a biomarker.

Ecgonine ethyl ester (EEE) is another metabolite that indicates the concurrent use of cocaine and ethanol. nih.gov It is formed through the transesterification of ecgonine, a primary metabolite of cocaine, in the presence of ethanol. research-solution.com Unlike EDEE, the formation of EEE is not dependent on the pyrolysis of cocaine, meaning it can be present regardless of the route of cocaine administration (e.g., snorting, injecting, or smoking) as long as ethanol is also consumed. research-solution.comnih.gov Therefore, while both EDEE and EEE are markers for co-cocaine and ethanol use, EDEE is more specific to the smoked form of cocaine.

Norcocaethylene (NCE) is a minor metabolite formed when both cocaine and ethanol are consumed. research-solution.com It is produced through the N-demethylation of cocaethylene or the transesterification of norcocaine (B1214116) in the presence of ethanol. research-solution.commdpi.com Like cocaethylene, its presence indicates concurrent cocaine and ethanol use. faa.gov However, NCE is generally found in lower concentrations compared to other major metabolites. nih.gov

Cocaethylene (CE) is the most well-known and significant active metabolite formed from the concurrent use of cocaine and ethanol. nih.govwikipedia.org It is produced in the liver when cocaine undergoes transesterification in the presence of ethanol, a reaction catalyzed by hCE1. nih.govresearch-solution.commdpi.com CE is pharmacologically active, with effects similar to cocaine but with a longer half-life. nih.gov Its presence is a strong indicator of simultaneous cocaine and ethanol consumption. nih.govnih.gov While both CE and EDEE point to co-use, EDEE provides the additional specific information that the cocaine was likely smoked. research-solution.commdpi.com

Data Tables

Table 1: Comparison of Ethanol-Related Cocaine Metabolites

| Metabolite | Parent Compound(s) | Formation Pathway | Indication | Specificity to Smoked Cocaine |

| This compound (EDEE) | Methylecgonidine (AEME) + Ethanol | Hydrolysis of AEME in the presence of ethanol, catalyzed by hCE1. nih.govresearch-solution.com | Concurrent smoked cocaine ("crack") and ethanol use. nih.govmdpi.com | High |

| Ecgonine ethyl ester (EEE) | Ecgonine + Ethanol | Transesterification of ecgonine in the presence of ethanol. research-solution.com | Concurrent cocaine and ethanol use (any route). research-solution.comnih.gov | Low |

| Norcocaethylene (NCE) | Cocaethylene or Norcocaine + Ethanol | N-demethylation of cocaethylene or transesterification of norcocaine. research-solution.commdpi.com | Concurrent cocaine and ethanol use. faa.gov | Low |

| Cocaethylene (CE) | Cocaine + Ethanol | Transesterification of cocaine in the presence of ethanol, catalyzed by hCE1. nih.govresearch-solution.commdpi.com | Concurrent cocaine and ethanol use (any route). nih.govnih.gov | Low |

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is central to the analysis of ecgonidine (B1247834) ethyl ester, providing the necessary separation from other cocaine metabolites and endogenous compounds. Mass spectrometry offers definitive structural confirmation and sensitive quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized and robust technique for the analysis of ecgonidine ethyl ester (also referred to as anhydroecgonine (B8767336) ethyl ester or ethyl ecgonidine). nih.gov The method's high chromatographic resolution and the mass spectrometer's specificity make it ideal for identifying cocaine-related compounds in biological specimens such as blood and urine. nih.goverau.edu

Research has successfully applied GC-MS to determine the concentration profiles of cocaine and its various metabolites, including this compound. nih.gov In one study, this compound was detected and quantified in post-mortem urine samples at concentrations ranging from 0 to 39 ng/mL. nih.gov The analytical procedure demonstrated excellent linearity for the analytes, with correlation coefficients between 0.9985 and 1.0000. nih.gov The limits of detection for this and similar compounds were established to be between 0.5 and 4.0 ng/mL. nih.gov To enhance volatility and improve chromatographic performance, chemical derivatization is a common prerequisite for GC-MS analysis of polar metabolites like this compound. erau.edu

| Parameter | Details | Source(s) |

| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer | nih.gov |

| Biological Matrix | Blood, Urine | nih.gov |

| Sample Volume | 3 mL | nih.gov |

| Derivatization | Required; e.g., with Pentafluoropropionic Anhydride (B1165640) (PFPA) and Pentafluoropropanol (PFPOH) | erau.edu |

| Limit of Detection | 0.5 - 4.0 ng/mL | nih.gov |

| Linearity (r²) | 0.9985 - 1.0000 | nih.gov |

| Reported Concentration | 0 - 39 ng/mL (in post-mortem urine) | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more sensitive counterpart, tandem mass spectrometry (LC-MS/MS), offer a significant advantage over GC-MS by often eliminating the need for chemical derivatization. This approach reduces sample preparation time and avoids potential thermal degradation of analytes that can occur in the hot injector port of a gas chromatograph.

LC-MS/MS methods have been specifically developed to detect and quantify a panel of cocaine analytes, including anhydroecgonine ethyl ester (AEEE), the synonym for this compound. oup.com Its presence in a sample is considered indicative of smoked cocaine use in conjunction with ethanol (B145695) consumption. oup.com Some analytical assays are designed to specifically include AEEE to provide more detailed information on substance use patterns. oup.com It is noteworthy that different analytical platforms can yield varied metabolite profiles; for instance, LC-MS analysis may reveal a different pattern of biomarkers compared to traditional GC-MS methods. nih.gov

| Parameter | Details | Source(s) |

| Instrumentation | High-Performance Liquid Chromatograph (HPLC) with a Tandem Mass Spectrometer (MS/MS) | oup.com |

| Key Advantage | Avoids thermal degradation and often does not require derivatization | |

| Column Example | Agilent Rapid Resolution HT XDB-C8 (50 × 2.1 mm, 1.8 µm) | oup.com |

| Mobile Phase Example | Gradient elution with Mobile Phase A: 20 mM ammonium (B1175870) formate (B1220265) (pH 2.7) and Mobile Phase B: 50:50 methanol/acetonitrile | oup.com |

| Target Analyte | Anhydroecgonine ethyl ester (AEEE) | oup.com |

Comprehensive two-dimensional gas chromatography (GC×GC) represents a powerful advancement in chromatographic science, offering substantially increased separation power compared to conventional single-column GC. aic.gov.au This technique employs a two-column system connected by a modulator, which continuously traps, focuses, and re-injects small fractions of the effluent from the first column onto the second, faster-separating column. aic.gov.au

The result is a highly detailed two-dimensional chromatogram that can resolve hundreds or even thousands of compounds in a single analysis. aic.gov.au This enhanced resolution is particularly valuable for the analysis of complex biological samples, where a specific biomarker like this compound may be present at trace levels alongside a multitude of other metabolites and endogenous substances. aic.gov.au By spreading peaks across a two-dimensional plane, GC×GC minimizes co-elution and allows for the detection and identification of minor compounds that would otherwise be obscured in a standard one-dimensional chromatogram. aic.gov.au While specific applications detailing the analysis of this compound with GC×GC are not extensively documented, the technique's proven ability to profile complex volatile substances makes it an exceptionally well-suited methodology for such challenging forensic analyses. aic.gov.au

Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical step prior to chromatographic analysis to ensure accurate and reliable results. The primary goals are to isolate the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. research-solution.com

Solid-phase extraction (SPE) is a widely adopted and highly effective technique for the cleanup and concentration of cocaine and its metabolites from biological matrices. research-solution.comnih.gov It is often considered the preferred method due to its efficiency, reproducibility, and ability to handle a variety of sample types including urine, blood, and plasma. research-solution.comnih.gov

| Step | Description | Source(s) |

| Method | Solid-Phase Extraction (SPE) | research-solution.com |

| Column Type | Mixed-mode (e.g., hydrophobic and cation-exchange) such as Bond Elut Certify | nih.gov |

| Biological Matrix | Urine, Blood, Plasma, Meconium | nih.govnih.gov |

| Process | The sample is passed through the SPE cartridge, where analytes are retained. Interfering substances are washed away, and the purified analytes are then eluted with a solvent. | nih.gov |

| Extraction Efficiency | >83% for this compound | nih.gov |

Chemical derivatization is a sample preparation strategy frequently employed in conjunction with GC-MS analysis to improve the analytical characteristics of target compounds. research-solution.comscribd.com The process involves a chemical reaction that converts the analyte into a derivative with more favorable properties for gas chromatography. research-solution.com For polar compounds containing active hydrogens, such as amines or hydroxyl groups, derivatization increases volatility and thermal stability, reduces analyte-column interactions, and improves chromatographic peak shape. scribd.com

For the analysis of this compound and related metabolites, derivatization with fluorinated reagents is common. erau.edu A frequently used method involves reacting the sample extract with pentafluoropropionic anhydride (PFPA) and 2,2,3,3,3-pentafluoro-1-propanol (B1212958) (PFPOH). erau.edugoogle.com This reaction converts the analytes into their pentafluoropropionyl derivatives, which are more volatile and highly responsive to the mass spectrometer's detector. This enhancement in sensitivity is crucial for achieving the low limits of detection required in forensic toxicology. The general procedure involves evaporating the purified sample extract to dryness and then heating it with the derivatizing agents in a sealed vial before analysis. google.com

Chemical Derivatization for Enhanced Chromatographic Analysis

Application of Pentafluoropropionic Anhydride (PFPA) and Related Reagents

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of cocaine and its metabolites, including this compound. However, many of these compounds, particularly the more polar metabolites, require derivatization to increase their volatility and improve their chromatographic properties. Acylation using fluorinated anhydrides is a widely applied derivatization strategy. research-solution.com

Pentafluoropropionic anhydride (PFPA), often used in conjunction with a fluorinated alcohol like 2,2,3,3,3-pentafluoro-1-propanol (PFPOH), is a common reagent for this purpose. research-solution.comscielo.br PFPA effectively derivatizes hydroxyl and secondary amine functional groups, while PFPOH derivatizes carboxylic acid groups. shu.ac.ukjcami.eu This process converts the analytes into more volatile and thermally stable pentafluoropropionyl derivatives suitable for GC analysis. sigmaaldrich.com The derivatization reaction typically involves incubating the dried sample extract with PFPA and PFPOH at an elevated temperature (e.g., 70°C - 100°C) for a short period before analysis. scielo.brgoogle.com This technique has been successfully applied to various biological matrices, including blood, urine, and hair. research-solution.com The resulting derivatives often provide stable products with higher molecular weights, leading to less background noise and enhanced sensitivity compared to other methods like silylation. shu.ac.uk

Formation of Hydrochloride Salts for Analysis

The formation of hydrochloride salts is a fundamental chemical process primarily used for the synthesis, purification, and preparation of stable reference standards of cocaine-related compounds rather than being a direct step in the routine analytical detection from biological samples. For instance, ecgonine (B8798807) hydrochloride can be synthesized via the direct acid hydrolysis of cocaine hydrochloride. google.com Similarly, ecgonidine hydrochloride has been synthesized for research purposes. researchgate.net This process involves reacting the compound with hydrochloric acid, which protonates the basic nitrogen atom in the tropane (B1204802) ring structure, forming a water-soluble and often crystalline salt. This salt form is more stable and easier to handle and weigh accurately than the free base, making it ideal for creating stock solutions and calibrators for quantitative analytical methods.

Challenges in Analytical Detection and Interpretation

The analysis of this compound is accompanied by several challenges that demand careful consideration in methodology and data interpretation.

Minimization of In Vitro Formation and Analytical Artifacts

A significant challenge in the analysis of cocaine pyrolysis products is the potential for their formation as artifacts during the analytical process itself, particularly in the hot injection port of a gas chromatograph. researchgate.net The thermal degradation of cocaine can produce anhydroecgonine methyl ester (AEME), a compound structurally related to this compound. unodc.org This necessitates caution when interpreting GC-MS results, as the presence of such compounds may not exclusively reflect their existence in the original biological sample. The use of liquid chromatography-mass spectrometry (LC-MS) is advantageous as it avoids the high temperatures associated with GC injectors, thereby preventing thermal degradation artifacts.

Furthermore, the stability of cocaine and its metabolites in biological samples during storage is a critical concern. Cocaine can undergo spontaneous and enzymatic hydrolysis to benzoylecgonine (B1201016) (BE) in untreated blood or plasma. nih.gov To mitigate this in vitro degradation, samples should be preserved, for example, by adding a cholinesterase inhibitor like sodium fluoride (B91410) and maintaining them at low temperatures (refrigerated or frozen). researchgate.netnih.gov Studies on the stability of methylecgonidine (B1201409) (MEG), the precursor to ecgonidine, have shown that its degradation can be limited by decreasing temperature and adding sodium fluoride. researchgate.net Proper sample handling, from collection to analysis, is paramount to prevent the in vitro formation or degradation of analytes, which could otherwise lead to misinterpretation of results. researchgate.netscielo.br

Sensitivity and Limits of Detection in Diverse Biological Specimens

Achieving adequate sensitivity is crucial for detecting this compound, which may be present at low concentrations in biological fluids. Analytical methods have been developed with varying limits of detection (LOD) and quantification (LOQ) to address this need. For GC-MS methods, LODs for this compound (also referred to as ethyl ecgonidine or anhydroecgonine ethyl ester) and related compounds have been reported in the range of 0.5 to 4.0 ng/mL in blood and urine. nih.gov More recent and highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can achieve even lower detection limits. One LC-MS/MS method reported a linear assay range from 1.0 to 100 ng/mL for this compound in urine. oup.com Another method reported a limit of detection of 2 ng/mL for ecgonine ethyl ester in matrices including blood and urine. researchgate.net The specific LOD and LOQ can be influenced by the biological matrix, the extraction procedure, and the analytical instrumentation used. nih.govnih.gov

| Analyte | Method | Matrix | Limit of Detection (LOD) / Quantification (LOQ) | Concentration Range Detected | Source |

|---|---|---|---|---|---|

| Ethyl Ecgonidine (this compound) | GC-MS | Blood, Urine | 0.5 - 4.0 ng/mL (LOD) | 0 - 39 ng/mL (in Post-mortem Urine) | nih.gov |

| Anhydroecgonine Ethyl Ester (AEEE) | LC-MS/MS | Urine | Linearity from 1.0 ng/mL | Not specified | oup.com |

| Ecgonine Ethyl Ester (EEE) | Not specified | Blood, Urine, Muscle | 2 ng/mL (LOD) | Not specified | researchgate.net |

| Cocaine & Metabolites (General) | IPD-GC-MS/MS | Urine | Linearity from 50 ng/mL (LOQ) | Not specified | researchgate.net |

| Anhydroecgonine Methyl Ester (AEME) | GC-MS | Urine, Saliva, Plasma | 1 ng/mL (LOD) | 5 - 1477 ng/mL (in Urine) | nih.gov |

Impurities and By Products in Illicit Substance Profiling

Formation as a By-product During Clandestine Cocaine Purification with Ethanol (B145695) ("Base Lavada" Process)

In recent years, a shift in the clandestine purification methods for crude cocaine base has been observed, particularly in regions like Peru. researchgate.netnih.gov Law enforcement efforts to control the availability of potassium permanganate, a traditional oxidizing agent used to remove impurities, have led to the adoption of alternative techniques. researchgate.net One prominent substitute is the "base lavada" or "washed base" process, which utilizes ethanol to purify the crude cocaine base. nih.govresearchgate.net

The use of ethanol in this purification step results in the formation of a series of unique ethyl ester homologues as by-products. researchgate.netnih.gov These compounds are typically formed through two main chemical reactions:

Transesterification: The ethanol reacts with the naturally occurring tropane (B1204802) methyl esters present in the crude cocaine (such as cocaine itself), swapping the methyl group for an ethyl group. nih.govnih.gov The most well-known example of this is the formation of cocaethylene (B1209957) from cocaine in the presence of ethanol. researchgate.net

Ethyl Esterification: Ethanol can also react directly with the tropane C-2 carboxylic acids that are also present as impurities. nih.gov

While this "base lavada" process is known to produce a variety of tropane ethyl esters, detailed forensic analyses have primarily identified compounds such as cocaethylene, cinnamoylecgonine ethyl esters, and hexanoylecgonine ethyl ester as characteristic markers of this method. researchgate.netnih.gov

It is important to distinguish these manufacturing by-products from metabolites formed in the human body. Ecgonidine (B1247834) ethyl ester (also known as anhydroecgonine (B8767336) ethyl ester or ethyl ecgonidine) is recognized primarily as a metabolite formed after the co-consumption of "crack" cocaine and ethanol. nih.govsemanticscholar.orgoup.comnih.gov When cocaine is smoked ("crack"), it thermally degrades to form anhydroecgonine methyl ester (AEME). nih.gov If the individual has also consumed alcohol, the body's enzymes, specifically human carboxylesterase 1 (hCE1), can metabolize AEME into ecgonidine ethyl ester. nih.govsemanticscholar.org Therefore, while the "base lavada" process creates ethyl esters, the presence of this compound itself is more commonly an indicator of co-consumption rather than a direct artifact of this specific purification technique. semanticscholar.orgnih.gov

Detection and Characterization in Illicit Cocaine Samples

The identification of ethyl esters in seized cocaine provides forensic chemists with a clear signal that ethanol was used during its production or purification. researchgate.netnih.gov The analysis of these compounds typically involves sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a primary method used to identify the specific ethyl ester homologues present in a sample. nih.gov For accurate quantification, a process involving ion-pair chromatography for isolation, followed by gas chromatography with flame ionization detection (GC-FID), has been successfully employed. researchgate.netnih.gov

Research into authentic Peruvian illicit cocaine samples that underwent the "base lavada" process has led to the detection and characterization of several specific ethyl ester by-products. The concentrations of these markers are generally low relative to the amount of cocaine in the sample.

Table 1: Detected Ethyl Ester By-products in Cocaine Purified with Ethanol ("Base Lavada" Process)

| Compound Name | Detection Level (% relative to cocaine) |

|---|---|

| Hexanoylecgonine ethyl ester | 8.6 x 10⁻⁴ to 9.3 x 10⁻¹ |

| Cocaethylene | 8.6 x 10⁻⁴ to 9.3 x 10⁻¹ |

| cis-Cinnamoylecgonine ethyl ester | 8.6 x 10⁻⁴ to 9.3 x 10⁻¹ |

| trans-Cinnamoylecgonine ethyl ester | 8.6 x 10⁻⁴ to 9.3 x 10⁻¹ |

| 3',4',5'-Trimethoxybenzoylecgonine ethyl ester | 8.6 x 10⁻⁴ to 9.3 x 10⁻¹ |

| cis-3',4',5'-Trimethoxycinnamoylecgonine ethyl ester | 8.6 x 10⁻⁴ to 9.3 x 10⁻¹ |

| trans-3',4',5'-Trimethoxycinnamoylecgonine ethyl ester | 8.6 x 10⁻⁴ to 9.3 x 10⁻¹ |

Source: Data compiled from studies on authentic Peruvian illicit cocaine exhibits. nih.gov

In contrast, the detection of this compound is typically performed on biological samples, such as urine, from individuals suspected of drug use. nih.gov Studies have identified this compound in post-mortem urine at concentrations up to 39 ng/mL. nih.gov Its presence, along with AEME, is considered a biomarker for smoking cocaine while also consuming alcohol. oup.com

Implications for Forensic Drug Intelligence and Source Attribution

The detection of specific manufacturing by-products like the tropane ethyl esters found in "base lavada" cocaine has significant implications for forensic drug intelligence. researchgate.net The chemical profile of a seized drug sample can help law enforcement agencies:

Identify Manufacturing Trends: The presence of these ethyl esters confirms the use of ethanol and points to a circumvention of controls on potassium permanganate. researchgate.netnih.gov Tracking the prevalence of these markers over time can reveal shifts in clandestine laboratory practices on a regional or global scale.

Establish Linkages: If multiple seizures from different locations exhibit the same unique profile of ethyl esters and other impurities, it can suggest a common manufacturing origin or trafficking network. researchgate.net

Source Attribution: While not definitive on its own, the impurity profile can contribute to a body of evidence suggesting the geographical origin of a sample, as certain purification techniques are more prevalent in specific source countries like Peru. researchgate.netnih.gov

The presence of this compound, while forensically important, provides a different type of intelligence. Its detection in a biological sample is a powerful indicator of a specific pattern of substance abuse—the simultaneous use of "crack" cocaine and alcohol. semanticscholar.orgoup.com This information is clinically and forensically relevant for understanding the circumstances surrounding a drug overdose or for interpreting a user's toxicological profile. oup.comnih.gov

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| Anhydroecgonine methyl ester (AEME) |

| cis-Cinnamoylecgonine ethyl ester |

| Cocaethylene |

| Cocaine |

| This compound |

| Ethanol |

| Hexanoylecgonine ethyl ester |

| Potassium permanganate |

| trans-Cinnamoylecgonine ethyl ester |

| 3',4',5'-Trimethoxybenzoylecgonine ethyl ester |

| cis-3',4',5'-Trimethoxycinnamoylecgonine ethyl ester |

Pharmacological and Toxicological Research Perspectives

Metabolic Pathways and Enzyme Involvement

The formation of ecgonidine (B1247834) ethyl ester is intricately linked to the metabolic processes of cocaine and its pyrolysis products, particularly in the presence of ethanol (B145695). The biotransformation involves key enzymatic reactions and demonstrates an interrelation with other metabolic pathways.

Human carboxylesterases, primarily hCE1 and hCE2, are crucial enzymes in the metabolism of a wide array of ester-containing compounds, including drugs. nih.govnih.gov These enzymes catalyze hydrolysis reactions, which typically involve the addition of water to break an ester bond, resulting in a carboxylic acid and an alcohol. nih.gov In the context of cocaine metabolism, human liver carboxylesterases are responsible for its hydrolysis into ecgonine (B8798807) methyl ester and benzoylecgonine (B1201016). researchgate.net

When ethanol is present, these enzymes can also facilitate a transesterification reaction. Instead of water, ethanol participates in the reaction, leading to the formation of an ethyl ester. nih.gov Specifically, a nonspecific carboxylesterase in the human liver catalyzes the ethyl transesterification of cocaine to cocaethylene (B1209957) in the presence of ethanol. researchgate.net While the direct formation of ecgonidine ethyl ester by hCE1 and hCE2 is an area of ongoing research, the established role of these enzymes in the transesterification of cocaine to cocaethylene provides a strong basis for their involvement in analogous pathways.

Table 1: Key Human Carboxylesterases and Their Roles

| Enzyme | Primary Location | Known Role in Cocaine Metabolism | Potential Role in this compound Formation |

|---|---|---|---|

| hCE1 | Liver | Hydrolysis of cocaine to ecgonine methyl ester. | Potential involvement in transesterification reactions in the presence of ethanol. |

| hCE2 | Intestine, Liver | Hydrolysis of cocaine to benzoylecgonine. | Potential involvement in transesterification reactions in the presence of ethanol. |

Anhydroecgonine (B8767336) methyl ester (AEME), also known as methylecgonidine (B1201409), is a primary pyrolysis product formed when crack cocaine is smoked. nih.govwikipedia.org The metabolism of AEME is a key aspect of understanding the formation of related ethyl esters. Research using rat liver microsomes has shown that in the presence of ethanol, AEME is metabolized to anhydroecgonine ethyl ester through a transesterification process. nih.gov This metabolic pathway for AEME parallels the formation of cocaethylene from cocaine when alcohol is co-ingested.

The detection of anhydroecgonine ethyl ester serves as a specific marker for the concurrent use of smoked cocaine and ethanol. dntb.gov.ua The metabolic conversion of AEME to its ethyl ester highlights a significant interaction between the pyrolysis products of cocaine and alcohol, further underscoring the complex metabolic landscape in individuals who engage in polydrug use.

Toxicological Significance within Co-Ingestion Scenarios

The toxicological profile of this compound is primarily considered in the context of its formation during the simultaneous consumption of cocaine and alcohol. Its presence can indicate a heightened risk associated with this pattern of substance use.

The identification of this compound and its precursor, anhydroecgonine ethyl ester, in biological samples is a definitive indicator of the co-ingestion of smoked cocaine and ethanol. dntb.gov.uaastm.org This pattern of polydrug abuse is associated with a greater risk of adverse health outcomes, including sudden death. faa.gov Therefore, the detection of these specific metabolites serves as a critical biomarker for identifying individuals at a higher risk due to their substance use habits. The presence of these markers can prompt targeted clinical interventions and inform public health strategies aimed at mitigating the harms of polydrug abuse.

Forensic Toxicology and Postmortem Analysis

In the realm of forensic toxicology, the detection of specific metabolites can provide crucial evidence regarding the cause and manner of death. This compound and related compounds are of particular importance in postmortem investigations involving suspected drug overdose.

The analysis of postmortem fluids and tissues for cocaine, its metabolites, and pyrolysis products is a vital component of forensic investigations. faa.gov The identification of anhydroecgonine ethyl ester in the urine of a drug overdose victim has been documented, highlighting its relevance in postmortem analysis. dntb.gov.uaastm.orgresearchgate.net In one case, toxicological evaluation of postmortem urine from a 41-year-old male detected anhydroecgonine ethyl ester along with cocaine, cocaethylene, and anhydroecgonine methyl ester. dntb.gov.uaastm.org

The presence of these compounds confirmed the co-abuse of smoked cocaine and ethanol. dntb.gov.uaastm.org Such findings are critical for forensic toxicologists in reconstructing the circumstances of a death and can have significant legal implications. faa.gov The stability and detection of these metabolites in postmortem specimens make them valuable markers for determining antemortem conditions in cases involving cocaine use. nih.gov

Table 2: Compounds Mentioned in this Article

| Compound Name | Abbreviation |

|---|---|

| Anhydroecgonine | AE |

| Anhydroecgonine ethyl ester | AEEE |

| Anhydroecgonine methyl ester | AEME |

| Benzoylecgonine | BZ |

| Cocaethylene | CE |

| Cocaine | COC |

| Ecgonidine | ED |

| This compound | EEE |

| Ecgonine methyl ester | EME |

| Human Carboxylesterase 1 | hCE1 |

| Human Carboxylesterase 2 | hCE2 |

| Norbenzoylecgonine | NBE |

| Norcocaethylene | NCE |

Detection in Postmortem Fluids and Tissues in Overdose Cases

This compound, also known as anhydroecgonine ethyl ester (AEEE), is recognized as a transesterification product resulting from the concurrent use of smoked cocaine and ethanol. Its presence in postmortem samples serves as a specific forensic marker for this particular combination of substance use.

Detailed toxicological analysis in overdose cases has successfully identified this compound in postmortem specimens. In one documented case of a 41-year-old male, this compound was detected in postmortem urine. nih.govdntb.gov.uaastm.orgresearchgate.net The investigation utilized solid-phase extraction followed by gas chromatography-mass spectrometry (GC-MS) to identify the compound. nih.govdntb.gov.uaastm.orgresearchgate.net To confirm that the detection was not an artifact of the analytical process, a liquid chromatography-mass spectrometry (LC-MS) method was also developed, which verified the presence of at least 50 ng/mL of this compound in the urine extract. nih.govdntb.gov.uaastm.orgresearchgate.net

In addition to this compound, other related compounds were also identified in the urine sample, providing a more comprehensive picture of the substances involved in the overdose.

Table 1: Compounds Detected in Postmortem Urine in a Fatal Overdose Case

| Compound Name | Alternative Name(s) | Detected in Sample |

|---|---|---|

| This compound | Anhydroecgonine ethyl ester (AEEE), Ethylecgonidine | Yes |

| Cocaine | - | Yes |

| Cocaethylene | - | Yes |

| Anhydroecgonine methyl ester | Methylecgonidine (AEME) | Yes |

Source: Adapted from Myers et al., 2005. nih.govastm.org

While the detection in urine is well-documented in this case, comprehensive data regarding the distribution and concentration of this compound in other postmortem tissues such as blood, liver, or brain remains limited in scientific literature.

Stability in Biological Samples for Retrospective Forensic Analysis

The stability of analytes in biological samples is a critical factor for accurate retrospective forensic analysis. While direct studies on the stability of this compound are not extensively available, research into its close structural analog, anhydroecgonine methyl ester (AEME), provides valuable insights that may be extrapolated. Both compounds possess an ester group susceptible to hydrolysis, which is a primary degradation pathway.

Studies on AEME have shown that its stability is influenced by the biological matrix, storage temperature, and the presence of preservatives. oup.comnih.gov In human plasma, AEME undergoes hydrolysis to anhydroecgonine (ecgonidine), with a half-life of approximately 5 days at room temperature and 13 days when stored at 4°C. nih.gov This degradation is attributed to both chemical hydrolysis at basic pH and enzymatic hydrolysis by butyrylcholine esterase. nih.gov The addition of esterase inhibitors, such as sodium fluoride (B91410) (NaF), significantly reduces this degradation. oup.comnih.gov

In urine, AEME has demonstrated greater stability compared to cocaine. scielo.brresearchgate.net One study found that AEME concentrations in urine samples remained stable for up to 30 days when stored refrigerated or frozen, particularly when the sample's pH was maintained around 6.0. scielo.br This enhanced stability is likely due to the resonance stabilization of the methylester group in AEME. scielo.brresearchgate.net

Given the chemical similarities, it is plausible that this compound would exhibit comparable stability trends. Retrospective analysis would therefore benefit from appropriate sample handling, including refrigeration or freezing and the use of preservatives like sodium fluoride in blood samples to inhibit esterase activity.

Table 2: Stability of Anhydroecgonine Methyl Ester (AEME) in Human Plasma

| Storage Condition | Observed Half-Life | Effect of Preservatives (e.g., NaF) |

|---|---|---|

| Room Temperature | ~5 days | Significantly reduces hydrolysis |

| 4°C | ~13 days | Significantly reduces hydrolysis |

Source: Adapted from Fandino et al., 2002. nih.gov

Table 3: Stability of Anhydroecgonine Methyl Ester (AEME) in Urine

| Storage Condition | Duration | Stability Finding |

|---|---|---|

| Refrigerated (pH ~6.0) | 30 days | Concentrations remained stable |

| Frozen (pH ~6.0) | 30 days | Concentrations remained stable |

Source: Adapted from Carvalho et al., 2008. scielo.br

Future Research Directions and Unanswered Questions

Elucidation of Complete Biosynthetic and Metabolic Pathways Involving Ecgonidine (B1247834) Ethyl Ester

The formation of ecgonidine ethyl ester is not a biosynthetic process within a plant, but rather a metabolic event occurring in the human body under specific conditions. It is a transesterification product that arises from the co-ingestion of smoked cocaine and ethanol (B145695). dntb.gov.ua The established pathway begins when cocaine is smoked, leading to its pyrolysis (decomposition by heat) into anhydroecgonine (B8767336) methyl ester (AEME). nih.govoup.com If ethanol is present in the body, AEME is then metabolized into this compound (also known as anhydroecgonine ethyl ester or AEEE). nih.govoup.com This reaction is analogous to the formation of cocaethylene (B1209957) from cocaine and ethanol.

While this primary pathway is known, the complete enzymatic and metabolic cascade is not fully understood. Future research should focus on:

Enzyme Identification: Pinpointing the specific human carboxylesterase (hCE) isozymes responsible for the transesterification of AEME to this compound. While hCE1 is known to be involved in cocaine metabolism, its specific role and efficiency in this particular reaction need to be quantified.

Metabolic Rate and Variability: Determining the kinetics of this metabolic conversion. Research is needed to understand how factors such as the concentration of ethanol, the amount of AEME produced, and individual genetic variations in metabolic enzymes affect the rate and quantity of this compound formation.

Further Metabolites: Investigating whether this compound is further metabolized into other, currently unidentified, compounds. Studies using microsomal preparations from various rat organs have shown that in the presence of ethanol, AEME is metabolized to anhydroecgonine ethyl ester and anhydronorecgonine ethyl ester, but further metabolism was not observed in that context. nih.gov Comprehensive human metabolic studies are required to confirm if this holds true or if other downstream products exist.

A complete understanding of these pathways is essential for accurately interpreting its presence in toxicological analyses and for building more sophisticated pharmacokinetic models of polydrug use.

Development of Advanced Analytical Methods for Enhanced Specificity and Sensitivity

The detection of this compound in biological matrices is a critical component of its study. Current analytical techniques have proven effective, but there is significant room for improvement and innovation.

Current Methodologies and Their Limitations: Existing methods primarily rely on chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): This has been a standard method for identifying a wide range of cocaine-related compounds. nih.govresearchgate.net However, a significant drawback is the potential for the thermal degradation of cocaine pyrolysis products in the high-temperature GC injector port, which can lead to the artificial formation of this compound. dntb.gov.uaresearchgate.net This can create false positives or inaccurately elevate the detected concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has emerged as a superior alternative as it avoids the high temperatures that cause thermal degradation, thereby offering greater specificity and reliability for analytes like this compound. dntb.gov.uaoup.com Sample preparation often involves solid-phase extraction (SPE) to isolate and concentrate the analytes from complex matrices like urine. dntb.gov.uaresearchgate.net

Future Research Directions in Analytical Methods: To advance the study of this compound, future research should pursue the development of methods with enhanced capabilities.

| Research Goal | Potential Approaches | Desired Outcome |

| Increased Sensitivity | Development of more efficient extraction techniques; utilization of next-generation mass spectrometers with lower limits of detection (LOD). | Reliable detection of trace amounts of the compound, potentially extending the window of detection after exposure. |

| Improved Specificity | High-resolution mass spectrometry (HRMS) to reduce isobaric interferences; synthesis of more specific monoclonal antibodies for immunoassay screening. | Greater confidence in the identification of the compound, distinguishing it from structurally similar molecules. |

| Higher Throughput | Automation of sample preparation; development of rapid chromatographic methods (e.g., Ultra-High-Performance Liquid Chromatography - UHPLC). | Ability to process a larger number of samples efficiently, which is crucial for large-scale epidemiological studies. |

| Matrix Expansion | Validation of methods for alternative matrices such as hair, oral fluid, and dried blood spots. | Providing more options for sample collection and enabling different windows of detection (e.g., long-term exposure in hair). |

These advancements will not only improve the accuracy of forensic investigations but also facilitate more detailed research into the pharmacokinetics and prevalence of this specific marker of polydrug abuse.

Expanded Research on its Utility as a Specific Biomarker in Polydrug Abuse Monitoring

This compound is a highly specific biomarker, as its presence confirms the concurrent use of two substances via specific routes of administration: smoked cocaine and consumed ethanol. dntb.gov.uaoup.com This specificity is its greatest strength in forensic and clinical toxicology. Unlike more general metabolites, it tells a more detailed story of a subject's substance use.

To fully leverage its potential, expanded research is necessary in several areas:

Pharmacokinetic Profile: Detailed studies are needed to determine the pharmacokinetic profile of this compound in humans. This includes establishing its window of detection in various biological fluids (urine, blood) and comparing it to other relevant biomarkers like cocaethylene and AEME.

Dose-Concentration Correlation: Research is required to investigate the correlation between the amounts of cocaine and ethanol consumed and the resulting concentrations of this compound in biological samples. Establishing such a relationship, even if semi-quantitative, would add significant value to its interpretation.

Prevalence Studies: Large-scale epidemiological studies are needed to determine the prevalence of this compound in different populations of polysubstance users. This would help establish its practical utility and relevance in routine toxicological screening.

The following table provides a simplified overview of the specificity of this compound compared to other cocaine-related biomarkers.

| Biomarker | Formation Pathway | Indication of Use |

|---|---|---|

| Benzoylecgonine (B1201016) (BE) | Primary hydrolysis metabolite of cocaine. faa.gov | General cocaine use (any route). |

| Anhydroecgonine Methyl Ester (AEME) | Pyrolysis product of cocaine. oup.com | Smoked cocaine ("crack") use. |

| Cocaethylene (CE) | Transesterification of cocaine in the presence of ethanol. oup.comfaa.gov | Concurrent use of cocaine (any route) and ethanol. |

| This compound (AEEE) | Transesterification of AEME in the presence of ethanol. dntb.gov.uaoup.com | Concurrent use of smoked cocaine and ethanol. |

Comparative Studies with Other Tropane (B1204802) Alkaloid Derivatives for Comprehensive Understanding

A comprehensive understanding of this compound can be achieved by comparing it with other structurally and metabolically related tropane alkaloids. uomustansiriyah.edu.iqnih.gov Such studies help to place its significance in the proper toxicological context. The most relevant compounds for comparison are its direct precursor (AEME) and the analogous ethanol adduct of cocaine (cocaethylene).

This compound vs. Anhydroecgonine Methyl Ester (AEME): AEME is the direct precursor to this compound. nih.gov While AEME is a marker for smoking cocaine, the presence of this compound adds the crucial detail of simultaneous alcohol consumption. Comparative studies should focus on the relative concentrations of these two compounds to potentially model the extent of alcohol use at the time of cocaine smoking.

This compound vs. Cocaethylene: Both compounds are markers for concurrent cocaine and alcohol use. dntb.gov.uaoup.com However, their formation pathways differ significantly. Cocaethylene is formed from cocaine itself, regardless of the route of administration. dntb.gov.ua this compound is formed only from the pyrolysis product of cocaine, making it specific to smoking. oup.com Future research should directly compare the detection windows, prevalence, and relative concentrations of these two biomarkers in individuals who smoke cocaine and consume alcohol to determine if one is a more sensitive or reliable indicator.

This compound vs. Other Tropane Esters: Illicit cocaine processing can sometimes involve the use of ethanol, leading to the formation of other tropane ethyl esters, such as hexanoylecgonine ethyl ester and cinnamoylecgonine ethyl ester. nih.gov While these are manufacturing by-products rather than metabolites, comparative analytical studies could help distinguish between markers of consumption and markers of a specific manufacturing process.

The table below summarizes a comparison of key tropane alkaloid derivatives relevant to this compound.

| Compound | Chemical Family | Formation Pathway | Significance as a Biomarker |

|---|---|---|---|

| This compound | Ecgonidine Derivative | Metabolic; from AEME + Ethanol nih.gov | Specific to smoked cocaine + ethanol use. oup.com |

| Anhydroecgonine Methyl Ester | Ecgonidine Derivative | Pyrolytic; from heating cocaine nih.gov | Specific to smoked cocaine use. oup.com |

| Cocaethylene | Ecgonine (B8798807) Derivative | Metabolic; from Cocaine + Ethanol oup.com | Indicates concurrent cocaine (any route) + ethanol use. |

| Benzoylecgonine | Ecgonine Derivative | Metabolic; hydrolysis of cocaine faa.gov | Primary marker for general cocaine use. |

By pursuing these comparative studies, the scientific community can build a more complete and interconnected understanding of the complex metabolic signatures left by polydrug abuse.

Q & A

Q. How can researchers validate computational models predicting this compound’s metabolic pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.